Cas no 2033-44-5 (3-Iodo-2-methyl-1H-indole)
3-Iodo-2-methyl-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 3-Iodo-2-methyl-1H-indole
- MFCD11894325
- SCHEMBL1757631
- 3-jod-2-methyl-1H-indole
- H20264
- DB-183499
- 2033-44-5
- FQNMASKRUDYNCK-UHFFFAOYSA-N
- 3-iodo-2-methyl-indole
- AKOS016362692
-
- MDL: MFCD11894325
- Inchi: 1S/C9H8IN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3
- InChI Key: FQNMASKRUDYNCK-UHFFFAOYSA-N
- SMILES: IC1=C(C)NC2C=CC=CC=21
Computed Properties
- Exact Mass: 256.97015Da
- Monoisotopic Mass: 256.97015Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 15.8Ų
3-Iodo-2-methyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B450903-10mg |
3-Iodo-2-methyl-1H-indole |
2033-44-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B450903-50mg |
3-Iodo-2-methyl-1H-indole |
2033-44-5 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B450903-100mg |
3-Iodo-2-methyl-1H-indole |
2033-44-5 | 100mg |
$ 160.00 | 2022-06-07 | ||
| OTAVAchemicals | 1361959-50MG |
3-iodo-2-methyl-1H-indole |
2033-44-5 | 95% | 50MG |
$58 | 2023-07-04 | |
| OTAVAchemicals | 1361959-100MG |
3-iodo-2-methyl-1H-indole |
2033-44-5 | 95% | 100MG |
$104 | 2023-07-04 | |
| OTAVAchemicals | 1361959-250MG |
3-iodo-2-methyl-1H-indole |
2033-44-5 | 95% | 250MG |
$173 | 2023-07-04 | |
| 1PlusChem | 1P00BHOH-50mg |
3-iodo-2-methyl-indole |
2033-44-5 | 95% | 50mg |
$255.00 | 2023-12-19 | |
| 1PlusChem | 1P00BHOH-100mg |
3-iodo-2-methyl-indole |
2033-44-5 | 95% | 100mg |
$350.00 | 2023-12-19 | |
| 1PlusChem | 1P00BHOH-250mg |
3-iodo-2-methyl-indole |
2033-44-5 | 95% | 250mg |
$491.00 | 2023-12-19 | |
| 1PlusChem | 1P00BHOH-500mg |
3-iodo-2-methyl-indole |
2033-44-5 | 95% | 500mg |
$737.00 | 2023-12-19 |
3-Iodo-2-methyl-1H-indole Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 3-Iodo-2-methyl-1H-indole
Comprehensive Overview of 3-Iodo-2-methyl-1H-indole (CAS No. 2033-44-5): Properties, Applications, and Research Insights
3-Iodo-2-methyl-1H-indole (CAS No. 2033-44-5) is a halogenated indole derivative that has garnered significant attention in organic chemistry, pharmaceutical research, and material science. This compound, characterized by its unique iodo-substituted indole structure, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C9H8IN, and molecular weight of 257.07 g/mol make it a valuable building block for designing complex molecules. Researchers and industry professionals frequently search for terms like "3-Iodo-2-methyl-1H-indole synthesis," "CAS 2033-44-5 applications," and "iodoindole derivatives," reflecting its relevance in modern scientific inquiries.
The compound's physicochemical properties include a melting point range of 120–125°C and moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. These traits make it suitable for cross-coupling reactions, particularly in palladium-catalyzed transformations, which are pivotal in drug discovery. Recent trends in green chemistry have also spurred interest in optimizing its synthesis to reduce hazardous byproducts, aligning with the global push for sustainable methodologies. Searches for "eco-friendly indole derivatives" and "catalytic halogenation" highlight this shift.
In pharmaceutical applications, 3-Iodo-2-methyl-1H-indole is explored as a precursor for bioactive molecules targeting neurological disorders and anti-inflammatory agents. Its structural similarity to endogenous indoles, like serotonin, underscores its potential in central nervous system (CNS) drug development. Queries such as "indole-based CNS drugs" and "iodoindole pharmacokinetics" dominate academic discussions, reflecting its therapeutic promise. Additionally, its role in fluorescence labeling and photoactive materials attracts material scientists investigating "organic semiconductors" and "luminescent probes."
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In summary, 3-Iodo-2-methyl-1H-indole (CAS No. 2033-44-5) exemplifies the intersection of synthetic utility and applied science. Its multifaceted roles—from drug design to advanced materials—underscore why it remains a focal point for researchers addressing contemporary challenges in healthcare, sustainability, and technology. By integrating SEO-driven keywords like "buy 3-Iodo-2-methyl-1H-indole" and "indole derivative research," this overview bridges technical depth with accessible insights for diverse audiences.
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